molecular formula C19H16ClN3O3 B2996899 ethyl 4-[[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]amino]benzoate CAS No. 881560-47-0

ethyl 4-[[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]amino]benzoate

Cat. No. B2996899
CAS RN: 881560-47-0
M. Wt: 369.81
InChI Key: UZRUYPMIKOOSKQ-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]amino]benzoate, also known as AC-42, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been found to have a high affinity for the protein kinase C (PKC) family of enzymes, which are involved in a variety of cellular processes.

Scientific Research Applications

Precursor for Pharmaceuticals

This compound is an important chiral synthon for the side chain of the cholesterol-lowering drug atorvastatin (Lipitor), which is a hydroxymethylglutaryl CoA reductase inhibitor . Atorvastatin selectively inhibits 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase that catalyzes the conversion of HMG-CoA to mevalonate in the early and rate-limiting step of cholesterol biosynthesis .

Production of L-Carnitine

The compound is used as a synthon in the production of L-carnitine . L-carnitine is a very important quaternary ammonium compound in β-oxidation of fatty acids in mammals .

Production of ®-4-Amino-3-Hydroxybutanoic Acid

It is also used in the production of ®-4-amino-3-hydroxybutanoic acid (GABOB) . GABOB is an anticonvulsant drug .

Biosynthesis of Ethyl ®-4-Chloro-3-Hydroxybutyrate

The compound is used in the efficient biosynthesis of ethyl ®-4-chloro-3-hydroxybutyrate (®-CHBE) using a stereoselective carbonyl reductase from Burkholderia gladioli . ®-CHBE is a versatile precursor for pharmacologically valuable products .

Asymmetric Reduction of COBE

The compound is used in the asymmetric reduction of COBE to (S)-4-chloro-3-hydroxybutanoate ethyl ester [(S)-CHBE] with more than 99% enantiomeric excess .

Enzyme-Coupled Cofactor Recycling System

The compound is used in an economical and satisfactory enzyme-coupled cofactor recycling system using recombinant Escherichia coli cells co-expressing Bg ADH3 and glucose dehydrogenase genes to regenerate NADPH in situ .

properties

IUPAC Name

ethyl 4-[[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c1-2-26-19(25)13-6-8-16(9-7-13)22-12-14(11-21)18(24)23-17-5-3-4-15(20)10-17/h3-10,12,22H,2H2,1H3,(H,23,24)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRUYPMIKOOSKQ-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]amino]benzoate

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